molecular formula C8H10O3 B2779397 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid CAS No. 2260931-31-3

3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid

Cat. No.: B2779397
CAS No.: 2260931-31-3
M. Wt: 154.165
InChI Key: KCJAVQOUEOXINN-UHFFFAOYSA-N
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Description

3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid is a multifunctional chemical building block designed for advanced research and development. This compound features a propiolic acid core, an alkyne carboxylic acid known for its reactivity in cycloaddition and coupling reactions, and a 3-ethyloxetane ring, a strained heterocycle recognized for its utility in polymer science . The primary research value of this molecule lies in its dual functionality. The propiolic acid group serves as a versatile handle for click chemistry reactions, such as Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile synthesis of complex molecular architectures and bioconjugates. Concurrently, the oxetane ring can undergo cationic polymerization or serve as a modifying group to enhance the properties of polymers. This makes the compound particularly valuable for developing novel photoresists, adhesives, inks, and high-performance coating materials, as oxetane derivatives are commonly used in these applications . Disclaimer: The specific applications and research data for this exact compound are not fully documented in publicly available literature. The information presented here is based on the known chemistry and applications of its core functional groups—the propiolic acid and the 3-ethyloxetane moiety. Researchers are encouraged to validate these properties in their specific experimental contexts. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-ethyloxetan-3-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2,5-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAVQOUEOXINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Installation of the Prop-2-ynoic Acid Moiety

Coupling Strategies for Oxetane-Alkyne Linkage

The formation of the carbon-carbon bond between the 3-position of the 3-ethyloxetane ring and the prop-2-ynoic acid moiety is a key synthetic challenge. A prominent and effective strategy for creating such a linkage is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and its principles can be extended to alkyl halides under appropriate conditions. wikipedia.org

A plausible synthetic route involves the coupling of a 3-halo-3-ethyloxetane precursor with a suitable three-carbon terminal alkyne building block. For instance, 3-iodo-3-ethyloxetane would serve as an effective electrophile. The terminal alkyne partner could be propargyl alcohol. The reaction is typically performed in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (TEA) or diethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgbeilstein-journals.org

Following the successful coupling to form 3-(3-ethyloxetan-3-yl)prop-2-yn-1-ol, a subsequent oxidation step would be required to convert the terminal alcohol into the desired carboxylic acid. Standard oxidation reagents for primary alcohols, such as Jones reagent (CrO₃/H₂SO₄) or a two-step Swern or Dess-Martin periodinane oxidation followed by treatment with sodium chlorite (B76162) (NaClO₂), would yield the final product, 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid.

Table 1: Proposed Sonogashira Coupling Reaction

Oxetane (B1205548) Precursor Alkyne Partner Catalyst/Base Intermediate Product

Derivatization and Functional Group Interconversions of this compound

The title compound possesses two primary reactive sites for further chemical modification: the carboxylic acid group and the alkyne moiety. These functional groups allow for a diverse range of derivatization reactions.

Esterification Reactions for Prop-2-ynoate Derivatives

The carboxylic acid functional group can be readily converted to a variety of ester derivatives. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net The reaction is typically heated to drive the equilibrium towards the formation of the ester product. researchgate.net This method is versatile and can be used with a wide range of primary and secondary alcohols.

Table 2: Representative Esterification Reactions

Alcohol Reactant Product Name
Methanol Methyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate
Ethanol Ethyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate
Isopropanol Isopropyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate

Nucleophilic Additions to the Alkyne Moiety (e.g., Amines, Thiols)

The electron-withdrawing nature of the adjacent carboxylate group activates the alkyne in this compound (or its ester derivatives) for nucleophilic conjugate addition, also known as a Michael addition. researchgate.net Soft nucleophiles such as amines and thiols can add across the triple bond.

The addition of thiols (thiol-yne reaction), often catalyzed by a base, proceeds via a thiolate anion which attacks one of the alkyne carbons. nih.gov This typically results in the formation of a vinyl sulfide. Similarly, primary or secondary amines can undergo an amino-yne reaction to yield enamine products. researchgate.net The stereoselectivity of the addition (cis vs. trans) can often be controlled by the reaction conditions.

Table 3: Nucleophilic Addition Products

Nucleophile Reagent Example Product Class
Thiol Ethanethiol Vinyl sulfide
Primary Amine Aniline Enamine

Click Chemistry Applications (e.g., Azide-Alkyne Cycloadditions)

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The reaction involves treating the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This methodology is known for its high yields, mild reaction conditions, and broad functional group tolerance. nih.gov

Table 4: Examples of CuAAC Click Chemistry Reactions

Azide Reactant Product
Benzyl azide 3-(3-Ethyloxetan-3-yl)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)propanoic acid
Azidoacetic acid 3-(3-Ethyloxetan-3-yl)-1-(1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)propanoic acid

Carboxylic Acid Reactions (e.g., Amidation, Reduction)

Beyond esterification, the carboxylic acid group can undergo several other important transformations.

Amidation: The direct conversion of a carboxylic acid to an amide by reaction with an amine is often challenging because the basic amine can deprotonate the acid to form an unreactive carboxylate salt. researchgate.net To facilitate this reaction, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. researchgate.net The carboxylic acid first reacts with DCC to form a highly reactive intermediate, which is then readily attacked by the amine to form the corresponding amide. researchgate.net This is a fundamental reaction in peptide synthesis. researchgate.net

Table 5: Amidation Reaction Examples

Amine Reactant Coupling Agent Product Name
Ammonia DCC 3-(3-Ethyloxetan-3-yl)prop-2-ynamide
Propylamine DCC N-Propyl-3-(3-ethyloxetan-3-yl)prop-2-ynamide

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction involves a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, leading to an aldehyde intermediate that is immediately further reduced to the primary alcohol. researchgate.net This process would convert this compound back to 3-(3-ethyloxetan-3-yl)prop-2-yn-1-ol, the intermediate proposed in the synthetic pathway.

Table 6: Reduction of the Carboxylic Acid

Reducing Agent Product Name

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Polymerization Mechanisms of the Oxetane (B1205548) Ring

The reactivity of the oxetane ring is largely driven by its significant ring strain, calculated to be approximately 107 kJ/mol. toagosei.co.jp This inherent energy, coupled with the basicity of the ether oxygen, makes the ring susceptible to opening, particularly under cationic conditions. toagosei.co.jp Three key factors govern the reactivity of cyclic ethers in cationic ring-opening polymerization (CROP): basicity, ring strain, and steric factors. toagosei.co.jp

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is the principal method for polymerizing oxetanes. The process is initiated by strong Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the oxetane ring, forming an oxonium ion. researchgate.net For a 3,3-disubstituted oxetane like 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid, this initial step results in a tertiary oxonium ion.

The polymerization proceeds via an active chain end mechanism, where the propagation step involves the nucleophilic attack of a monomer's oxygen atom on the electrophilic carbon of the active oxonium ion at the end of the growing polymer chain. ecust.edu.cn This attack opens the ring and regenerates the active site. The basicity of the oxetane's heterocyclic oxygen (pKa ≈ 2.02) is considerably greater than that of epoxides (pKa ≈ 3.7), which suggests a lower activation energy for the propagation step and enhances reactivity. toagosei.co.jpresearchgate.net However, the polymerization of 3,3-disubstituted oxetanes can be complex, as the initially formed secondary oxonium ions can rapidly convert to more stable cyclic tertiary oxonium species, which may persist and influence the reaction kinetics. tandfonline.com

Photoinitiated Polymerization Kinetics

Photoinitiated cationic polymerization offers spatial and temporal control over the CROP of oxetanes. This technique employs photoinitiators, such as diaryliodonium salts, which generate a strong Brønsted acid upon exposure to UV radiation. tandfonline.comradtech.org This photogenerated acid then initiates the polymerization as described above.

A characteristic feature of the photoinitiated cationic polymerization of 3,3-disubstituted oxetanes is the presence of a significant induction period. researchgate.nettandfonline.com This unproductive period is then followed by a very rapid, often thermally accelerated, polymerization phase. toagosei.co.jptandfonline.com During the induction period, the concentration of active species builds up. If irradiation is stopped before the end of this period, the monomer-initiator mixture can remain stable with no significant polymerization occurring until heat is applied, which then triggers a rapid frontal polymerization. tandfonline.com This kinetic behavior is attributed to the formation of the relatively stable tertiary oxonium ions that are characteristic of 3,3-disubstituted oxetanes. researchgate.nettandfonline.com

Kinetic FeatureDescriptionGoverning Factors
Induction Period An initial phase with little to no monomer conversion.- Rate of photoinitiator decomposition
  • Formation of stable tertiary oxonium ions tandfonline.com
  • Rapid Propagation A subsequent phase of fast, thermally accelerated polymerization. tandfonline.com- High ring strain (driving force) toagosei.co.jp
  • Basicity of the oxetane oxygen toagosei.co.jp
  • Exothermic nature of ring-opening
  • Frontal Polymerization A self-propagating reaction front triggered by localized heat after initial irradiation. tandfonline.com- Heat released during exothermic polymerization
  • Thermal acceleration of the propagation rate
  • Influence of Steric Hindrance and Rigidity from the Oxetane Ring

    The structure of the this compound monomer, with both an ethyl group and a prop-2-ynoic acid group attached to the same carbon (C3), introduces significant steric hindrance around the oxetane ring. uni-muenchen.de This steric crowding has a profound impact on polymerization.

    Steric Inhibition: The bulky substituents at the C3 position can physically impede the approach of an incoming monomer to the active center of the growing polymer chain, potentially slowing the rate of propagation. uni-muenchen.deutexas.edu

    Ring Conformation: Substituents on the oxetane ring cause it to adopt a more puckered conformation to minimize unfavorable eclipsing interactions. acs.org This inherent rigidity can influence the monomer's reactivity and the properties of the resulting polymer.

    Polymer Properties: The presence of these side groups prevents the close packing of polymer chains, influencing the material properties of the final polyether, such as its glass transition temperature and solubility.

    While the ring strain provides a thermodynamic driving force for polymerization, the steric hindrance introduces a kinetic barrier that must be overcome. toagosei.co.jpuni-muenchen.de

    Reactivity of the Terminal Alkyne

    The terminal alkyne group in this compound is an electron-deficient "activated" alkyne due to the adjacent carboxylic acid. This structure is a versatile handle for a wide range of chemical transformations, independent of the oxetane ring's reactivity.

    Transition Metal-Catalyzed Alkyne Transformations

    Transition metal complexes are highly effective catalysts for activating and transforming alkynes. wikipedia.org These reactions typically involve the coordination of the alkyne to the metal center, which alters its reactivity and enables the formation of new bonds. wikipedia.orgrsc.org

    Common transformations include:

    Coupling Reactions: The terminal C-H bond is acidic and can be deprotonated to form metal acetylides, which are key intermediates in coupling reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to form new C-C bonds. nih.gov

    Annulations: Transition metals such as palladium, rhodium, and ruthenium can catalyze the annulation of alkynes with various partners to construct complex heterocyclic or carbocyclic structures. rsc.org

    Carbonylations: In the presence of carbon monoxide and a suitable catalyst, the alkyne can undergo carbonylation reactions to produce α,β-unsaturated carbonyl compounds. researchgate.net

    Hydration/Carboxylation: Gold and other metals can catalyze the addition of water or carboxylic acids across the triple bond. mdpi.com Intramolecular addition of the molecule's own carboxylic acid group, catalyzed by a gold(I) complex, could lead to the regioselective formation of a seven-membered ring lactone. mdpi.com

    Reaction TypeCatalyst ExamplePotential Product Type
    Coupling (e.g., Sonogashira) Palladium/CopperDisubstituted Alkynes
    Annulation Rhodium, Ruthenium rsc.orgHeterocycles, Carbocycles
    Intramolecular Cyclization Gold(I) mdpi.comLactones
    Dimerization Palladium1,3-Enynes nih.gov

    Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

    The carbon-carbon triple bond can participate as a 2π-electron component in various cycloaddition reactions to form ring structures. researchgate.net

    [4+2] Cycloaddition (Diels-Alder Reaction): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. While generally less reactive than corresponding alkenes, the reactivity of the alkyne in this compound is enhanced by the electron-withdrawing carboxylic acid group.

    [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a highly important class of reactions for alkynes. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which reacts the terminal alkyne with an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole ring. libretexts.org Other 1,3-dipoles, such as nitrile oxides and nitrones, can also be used.

    Other Cycloadditions: Transition metals can also mediate higher-order cycloadditions, such as [5+2] and [3+2+2] reactions, which provide routes to seven-membered rings and other complex architectures. researchgate.net

    The dual functionality of this compound allows for orthogonal chemical strategies. For instance, the alkyne could first be modified using a cycloaddition reaction, and the resulting product could then be polymerized through the oxetane ring, or vice versa. This enables the synthesis of complex polymer architectures with tailored functionalities.

    Reactivity of the Carboxylic Acid Functionality

    The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is centered around the acidic proton and the electrophilic nature of the carbonyl carbon.

    In the presence of an acid catalyst, the carboxylic acid functionality of this compound is expected to participate in several characteristic reactions. A primary example is Fischer esterification. When heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carboxylic acid can be converted into its corresponding ester.

    It is important to consider the stability of the oxetane ring under these conditions. While the carboxylic acid group itself is compatible with the oxetane core, the use of strong acids, particularly at elevated temperatures required for esterification, could potentially lead to the ring-opening of the strained four-membered ether. Some studies on other oxetane-carboxylic acids have noted that these molecules can be unstable and may isomerize into lactones upon heating or in the presence of acid. acs.orgic.ac.uk This suggests a potential competing intramolecular reaction where the carboxylic acid attacks the protonated oxetane ring.

    Table 1: Potential Acid-Catalyzed Reactions of the Carboxylic Acid Functionality

    Reaction TypeReagentsExpected ProductPotential Side Reactions
    Fischer EsterificationAlcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄)Methyl 3-(3-ethyloxetan-3-yl)prop-2-ynoateOxetane ring-opening, Isomerization to lactone
    Intramolecular CyclizationStrong Acid (e.g., H₂SO₄), HeatLactone formation via ring-openingPolymerization

    The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.

    Under basic conditions, the carboxylic acid functionality of this compound will readily undergo deprotonation to form a carboxylate salt. This is a standard acid-base reaction.

    The resulting carboxylate anion is a good nucleophile and can participate in reactions such as esterification with alkyl halides. This method avoids the use of strong acids and is therefore less likely to induce the ring-opening of the oxetane moiety. The reaction proceeds via an SN2 mechanism, where the carboxylate ion displaces a halide from an alkyl halide to form the ester.

    Table 2: Base-Catalyzed Reactions of the Carboxylic Acid Functionality

    Reaction TypeReagentsExpected Product
    Salt FormationBase (e.g., NaOH, K₂CO₃)Sodium or Potassium 3-(3-ethyloxetan-3-yl)prop-2-ynoate
    Esterification1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I)Methyl 3-(3-ethyloxetan-3-yl)prop-2-ynoate

    Advanced Materials Science Applications

    Role in Photoresist Compositions

    Lithographic Performance and Patterning Capabilities:The lithographic performance and patterning capabilities of this compound are undocumented.

    Therefore, this article cannot be generated as requested due to the absence of any research or application data for "3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid."

    Development of Radiation-Curable Inks

    Information regarding the use of this compound in the formulation of radiation-curable inks is not available in the reviewed scientific literature.

    There is no available data on the selection of this compound as a monomer in radiation-curable ink formulations.

    The curing behavior of this compound under radiation exposure has not been documented in the accessible scientific research.

    Applications in Medicinal Chemistry and Chemical Biology As a Molecular Scaffold

    Utility as a Building Block for Complex Molecule Synthesis

    The synthesis of 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid leverages the reactivity of 3,3-disubstituted oxetanes, which are noted for their enhanced stability compared to other substitution patterns. researchgate.net A plausible synthetic route commences with the commercially available oxetan-3-one. The initial step involves a Grignard reaction with ethylmagnesium bromide to introduce the ethyl group at the 3-position, forming the tertiary alcohol, 3-ethyl-3-hydroxyoxetane. Subsequent reaction with an ethynylating agent, such as ethynylmagnesium bromide, would yield the key intermediate, 3-ethyl-3-ethynyloxetane. nih.gov The final step to obtain the target carboxylic acid is the carboxylation of the terminal alkyne. This can be achieved through various methods, including the use of carbon dioxide with a suitable base like cesium carbonate, or via metal-catalyzed carboxylation reactions. researchgate.netnih.govresearchgate.net

    The resulting molecule, this compound, is a bifunctional building block. The propiolic acid moiety offers a reactive handle for a variety of chemical transformations, including esterification, amidation, and addition reactions. researchgate.netacs.org The terminal alkyne also serves as a versatile functional group for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the efficient linkage of the oxetane-alkyne scaffold to a wide range of aryl or vinyl halides, enabling the construction of complex molecular architectures. organic-chemistry.orgwikipedia.org

    The 3,3-disubstituted oxetane (B1205548) core imparts several desirable properties to the resulting molecules. It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. researchgate.netsemanticscholar.org The rigid, three-dimensional nature of the oxetane ring can also influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity for biological targets. researchgate.net

    Incorporation into Therapeutically Relevant Scaffolds

    The unique structural and electronic features of this compound make it an attractive component for the design of novel therapeutic agents across various disease areas.

    Design of Oxetane-Containing Tyrosine Kinase Inhibitors

    Tyrosine kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.comacs.org The design of potent and selective tyrosine kinase inhibitors (TKIs) is a major focus of modern oncology drug discovery. The incorporation of oxetane moieties into TKI scaffolds has been shown to improve their pharmacokinetic and pharmacodynamic properties. semanticscholar.orgorganic-chemistry.orgwikipedia.orgacs.org

    For instance, the oxetane ring in the spleen tyrosine kinase (SYK) inhibitor, entospletinib, was introduced to enhance metabolic stability and solubility. organic-chemistry.org While specific examples detailing the direct incorporation of this compound into TKIs are not extensively documented, its structural motifs are highly relevant. The terminal alkyne can be utilized in Sonogashira coupling reactions to append the oxetane scaffold to various heterocyclic cores commonly found in TKIs. wikipedia.org This approach allows for the systematic exploration of the chemical space around the kinase active site. The oxetane group can occupy specific pockets within the ATP-binding site, potentially forming favorable interactions and improving inhibitor potency and selectivity. organic-chemistry.org

    A hypothetical design strategy could involve coupling this compound (or a derivative) to a core TKI scaffold known to bind to a specific kinase. The resulting molecule would feature the oxetane group projecting into a region of the binding site where its polarity and three-dimensionality could be advantageous.

    Below is an interactive data table showcasing examples of how oxetane incorporation has impacted the properties of kinase inhibitors.

    Compound/Scaffold Modification Observed Improvement Therapeutic Target
    EntospletinibIntroduction of an oxetane ringImproved metabolic stability and solubilitySpleen Tyrosine Kinase (SYK)
    GDC-0349Oxetane substituent on nitrogenReduced basicity (pKa), reduced hERG inhibitionmTOR Kinase
    PF-068214973-methoxy-oxetane moietyIncreased brain penetrationEnhancer of Zeste Homologue 2 (EZH2)
    CrenolanibOxetanyl derivativePotent inhibition of FLT3 mutationsFMS-like tyrosine kinase 3 (FLT3)

    Exploration of Oxetane Derivatives in Other Therapeutic Areas

    The application of oxetane-containing molecules extends beyond oncology. The ability of the oxetane motif to modulate physicochemical properties makes it a valuable tool in the design of drugs for a wide range of diseases. semanticscholar.orgnih.gov For example, the incorporation of oxetanes has been explored in the development of antivirals, anti-inflammatory agents, and central nervous system drugs. semanticscholar.org The versatility of this compound as a building block allows for its integration into diverse molecular frameworks targeting various biological pathways.

    Preparation of Chemical Probes for Biological Systems

    Chemical probes are essential tools for elucidating biological processes and for target identification and validation in drug discovery. researchgate.net The terminal alkyne of this compound serves as a "clickable" handle, making it highly suitable for the construction of chemical probes. chemrxiv.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient and bioorthogonal ligation method that allows for the attachment of reporter tags, such as fluorophores or biotin, to the probe molecule. nih.govchemrxiv.org

    A chemical probe based on this scaffold could be designed to bind to a specific protein of interest. After binding, the terminal alkyne would be available for reaction with an azide-functionalized reporter molecule. This would allow for the visualization, isolation, and identification of the target protein. The oxetane moiety in such a probe could contribute to improved cell permeability and reduced non-specific binding.

    Enzymatic Synthesis of Related Building Blocks for Biomacromolecules

    Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, are widely used for the synthesis of chiral building blocks and for the modification of complex molecules. nih.gov

    Lipase-Catalyzed Esterification and Transesterification

    Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification) and the exchange of ester groups (transesterification) in non-aqueous media. researchgate.netmdpi.com These enzymes are known for their broad substrate specificity and high enantioselectivity. nih.gov

    While the direct lipase-catalyzed esterification of the sterically hindered this compound may present challenges due to the quaternary center adjacent to the carboxylic acid, lipases have been shown to act on sterically demanding substrates. The choice of lipase (B570770) and reaction conditions, such as the solvent and acyl donor, would be critical for achieving efficient conversion. nih.govmdpi.com

    Alternatively, the corresponding alcohol, 3-(3-ethyloxetan-3-yl)prop-2-yn-1-ol, could be a substrate for lipase-catalyzed transesterification. In this process, a lipase would catalyze the transfer of an acyl group from an activated ester (e.g., a vinyl ester) to the propargylic alcohol. This approach could be used to synthesize various esters of the oxetane-containing alcohol. Furthermore, enzymatic kinetic resolution could be employed to separate enantiomers if a chiral center is present in the molecule. nih.govnih.gov Recent advances have demonstrated the use of halohydrin dehalogenases for the biocatalytic enantioselective formation and ring-opening of oxetanes, providing a pathway to chiral oxetane building blocks. researchgate.netnih.govresearchgate.net

    The following table provides a summary of key enzymes and their applications in the synthesis of chiral building blocks.

    Enzyme Class Reaction Type Application
    LipaseEsterification, Transesterification, HydrolysisKinetic resolution of racemic alcohols and carboxylic acids
    Halohydrin DehalogenaseOxetane formation, Ring-openingEnantioselective synthesis of chiral oxetanes and γ-substituted alcohols
    ProteaseAmide bond formation/hydrolysisPeptide synthesis and modification

    Chemo-Enzymatic Strategies for Functionalized Oxetanes

    The synthesis of structurally complex and stereochemically defined oxetanes, such as the scaffold of this compound, presents significant challenges for traditional organic synthesis. Chemo-enzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions, have emerged as powerful alternatives for producing functionalized oxetanes with high purity and efficiency. researchgate.netresearchgate.net These methods leverage the remarkable stereo-, regio-, and chemoselectivity of enzymes to overcome hurdles associated with creating chiral centers and managing sensitive functional groups under mild reaction conditions. nih.gov

    A prominent chemo-enzymatic approach is the kinetic resolution of racemic intermediates. nih.gov Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of racemic alcohols or esters that serve as precursors to chiral oxetanes. nih.govnih.gov For example, the enzymatic kinetic resolution (EKR) of racemic alcohols containing an oxetane moiety can be achieved through transesterification, where one enantiomer is selectively acylated, allowing for the separation of both the acylated product and the remaining unreacted alcohol enantiomer in high enantiomeric excess. nih.govnih.gov The efficiency of these resolutions is often high, as indicated by the enantiomeric ratio (E-value), which quantifies the enzyme's selectivity. Lipases such as Candida antarctica lipase B (CAL-B) have demonstrated excellent selectivity in resolving precursors for valuable chiral building blocks. nih.gov

    EnzymeSubstrate TypeReaction TypeSelectivity (E-value)Key Finding
    Lipases (e.g., CAL-B, Pseudomonas cepacia)Racemic oxetane precursors (alcohols/esters)Kinetic Resolution (Acylation/Hydrolysis)Often >100Effective separation of enantiomers, yielding chiral building blocks with high enantiomeric excess (>99% ee). nih.govnih.gov
    Halohydrin Dehalogenases (HHDHs)γ-haloalcoholsIntramolecular Cyclization (Dehalogenation)>200Enantioselective formation of (R)- or (S)-oxetanes with exceptional stereoselectivity. nih.gov
    Halohydrin Dehalogenases (HHDHs)Racemic 3-substituted oxetanesKinetic Resolution (Ring-opening)HighProduces chiral γ-substituted alcohols and leaves one enantiomer of the oxetane unreacted. researchgate.netnih.gov
    Table 1. Overview of Enzymes in Chemo-Enzymatic Synthesis of Functionalized Oxetanes.

    More recently, halohydrin dehalogenases (HHDHs) have been identified as highly effective biocatalysts for the asymmetric synthesis of chiral oxetanes. researchgate.net While traditionally used for epoxide transformations, engineered HHDHs have been successfully applied to catalyze both the enantioselective formation and ring-opening of oxetanes. researchgate.netnih.govresearchgate.net This dual capability provides a versatile biocatalytic platform.

    In one strategy, HHDHs catalyze the intramolecular cyclization of prochiral or racemic γ-haloalcohols to produce enantioenriched oxetanes. nih.gov Through protein engineering, specific HHDH variants have been developed that can produce either the (R)- or (S)-enantiomer of a target oxetane with exceptional enantioselectivity (often >99% ee) and high catalytic activity. nih.gov

    Enzyme VariantSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
    Engineered HheC (M1-M3)γ-haloalcohol(R)- or (S)-OxetaneUp to 49%>99% nih.gov
    Engineered HheD8γ-haloalcohol(R)- or (S)-OxetaneUp to 49%>99% researchgate.net
    Engineered HheC (M4-M5)Racemic oxetaneγ-substituted alcohol~50%>99% nih.gov
    Table 2. Performance of Engineered Halohydrin Dehalogenases (HHDHs) in Oxetane Synthesis.

    Alternatively, HHDHs can be used for the kinetic resolution of racemic 3-substituted oxetanes via enantioselective ring-opening. nih.gov In this process, the enzyme selectively catalyzes the ring-opening of one enantiomer with a nucleophile (e.g., azide (B81097), cyanide), yielding a chiral γ-substituted alcohol and leaving the unreacted oxetane enantiomer with high optical purity. researchgate.net These biocatalytic platforms have proven to be scalable and can be integrated into one-pot cascade systems, enhancing their synthetic utility for producing valuable chiral intermediates for medicinal chemistry. researchgate.netresearchgate.net

    Spectroscopic and Structural Characterization

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid can be achieved.

    The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the oxetane (B1205548) ring, and the carboxylic acid. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons of the oxetane ring are expected to appear as two distinct triplets, due to coupling with each other, in the region of 4.5-5.0 ppm. For the ethyl group, a quartet corresponding to the methylene (B1212753) protons (–CH₂) is expected around 1.5-2.0 ppm, coupled to the methyl protons (–CH₃), which should appear as a triplet around 0.9-1.2 ppm. A related compound, 3-ethyl-3-hydroxymethyloxetane, shows the hydroxyl proton at 3.74 ppm, which gives a reference for protons in a similar chemical environment. researchgate.net

    Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

    Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
    Carboxylic Acid (–COOH)10.0 - 13.0Broad Singlet-
    Oxetane Ring (–CH₂–O–)4.5 - 5.0Triplet~6-8
    Oxetane Ring (–CH₂–C–)4.5 - 5.0Triplet~6-8
    Ethyl Group (–CH₂)1.5 - 2.0Quartet~7
    Ethyl Group (–CH₃)0.9 - 1.2Triplet~7

    The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 150-160 ppm. The two sp-hybridized carbons of the alkyne group will likely appear between 70 and 90 ppm. The quaternary carbon of the oxetane ring is predicted to be in the 35-45 ppm range, while the methylene carbons of the oxetane ring are expected around 75-85 ppm. The ethyl group carbons will have characteristic shifts, with the methylene carbon at approximately 25-35 ppm and the methyl carbon at 8-15 ppm.

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon Predicted Chemical Shift (ppm)
    Carboxylic Acid (–C=O)150 - 160
    Alkyne (–C≡C–)80 - 90
    Alkyne (–C≡C–)70 - 80
    Oxetane Ring (–O–CH₂–)75 - 85
    Oxetane Ring (Quaternary C)35 - 45
    Ethyl Group (–CH₂)25 - 35
    Ethyl Group (–CH₃)8 - 15

    Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

    COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. sdsu.edu We would expect to see a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. Additionally, the two sets of methylene protons on the oxetane ring would show a correlation.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for the ethyl group's methylene and methyl groups, as well as the methylene carbons of the oxetane ring, based on the already assigned proton signals.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification

    IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. libretexts.org

    The presence of the alkyne and carboxylic acid functional groups will give rise to characteristic bands in the IR and Raman spectra.

    Alkyne (C≡C) Stretch: A weak to medium intensity band for the C≡C triple bond stretch is expected in the IR spectrum in the region of 2100-2260 cm⁻¹. orgchemboulder.com In the Raman spectrum, this stretching vibration typically gives a strong and sharp signal around 2100 cm⁻¹ for terminal alkynes and around 2200 cm⁻¹ for internal alkynes. researchgate.net

    Carboxylic Acid (O-H) Stretch: A very broad and strong absorption band is characteristic for the O-H stretch of a hydrogen-bonded carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹ in the IR spectrum. orgchemboulder.comtutorchase.com

    Carboxylic Acid (C=O) Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected in the IR spectrum between 1690 and 1760 cm⁻¹. orgchemboulder.com

    Carboxylic Acid (C-O) Stretch and O-H Bend: The C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region, and the O-H bending vibration appears in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions. orgchemboulder.com

    Table 3: Predicted IR and Raman Active Vibrations for the Alkyne and Carboxylic Acid Groups

    Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
    Carboxylic AcidO–H stretch2500 - 3300Strong, BroadWeak
    AlkyneC≡C stretch2100 - 2260Weak to MediumStrong
    Carboxylic AcidC=O stretch1690 - 1760StrongMedium
    Carboxylic AcidC–O stretch1210 - 1320MediumWeak
    Carboxylic AcidO–H bend1395 - 1440MediumWeak

    The oxetane ring has characteristic vibrational modes, including ring puckering, stretching, and deformation. The C-O-C asymmetric and symmetric stretching vibrations of the oxetane ring are expected to appear in the fingerprint region of the IR spectrum. A study on the synchrotron-based infrared spectrum of oxetane identified the C-O asymmetric stretch (ν23) at 1008 cm⁻¹ and the C-C symmetric stretch (ν6) at 1033 cm⁻¹. umanitoba.ca The ring deformation fundamental (ν8) was also observed between 700 and 900 cm⁻¹. umanitoba.ca These vibrations are also expected to be Raman active.

    Table 4: Predicted IR and Raman Active Vibrations for the Oxetane Ring

    Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
    OxetaneC–O Asymmetric Stretch~1008MediumMedium
    OxetaneC–C Symmetric Stretch~1033MediumMedium
    OxetaneRing Deformation700 - 900MediumMedium

    Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique is crucial for confirming its molecular formula (C8H10O3) and for gaining insight into its structural stability through fragmentation analysis.

    The molecular weight of this compound is calculated to be 154.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) of 154. While the molecular ion peak for carboxylic acids can sometimes be weak, its observation is the first step in confirming the compound's identity. youtube.com

    The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for carboxylic acids and alkynes involve cleavages at bonds adjacent to functional groups. jove.comjove.com For this compound, several characteristic fragmentation patterns can be predicted.

    One common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH), resulting in a peak at [M-17]. libretexts.org Another is the loss of the entire carboxyl group (-COOH), leading to a peak at [M-45]. libretexts.org The cleavage of the bond between the oxetane ring and the prop-2-ynoic acid moiety is also a likely fragmentation pathway. This would result in fragments corresponding to the ethyl-oxetane cation and the prop-2-ynoic acid radical, or vice versa.

    The presence of the alkyne group can lead to the formation of a resonance-stabilized propargyl cation. jove.com The fragmentation patterns are influenced by the relative stability of the resulting carbocations and neutral radicals.

    Expected Mass Spectrometry Data:

    m/z Proposed Fragment Significance
    154[C8H10O3]+•Molecular Ion (M+)
    137[M - OH]+Loss of hydroxyl radical
    109[M - COOH]+Loss of carboxyl group
    85[C5H9O]+Ethyl-oxetane fragment
    69[C3HO2]+Prop-2-ynoic acid fragment

    This interactive table presents predicted m/z values for key fragments of this compound.

    X-ray Diffraction (XRD) for Solid-State Structure Determination

    X-ray diffraction is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom in the unit cell. This information reveals details about bond lengths, bond angles, and torsional angles within the molecule.

    The data from an XRD analysis would also illuminate how molecules of this compound pack together in the crystal lattice. The nature and geometry of intermolecular interactions are critical in dictating the physical properties of the solid, such as melting point and solubility.

    For carboxylic acids, hydrogen bonding is a dominant intermolecular force. libretexts.org It is highly probable that this compound molecules would form dimeric structures in the solid state, with two molecules linked by a pair of hydrogen bonds between their carboxylic acid groups. iucr.org This is a very common packing motif for carboxylic acids. iucr.org

    Hypothetical Crystallographic Data:

    Parameter Expected Value/Information
    Crystal Systeme.g., Monoclinic, Orthorhombic
    Space Groupe.g., P21/c, P-1
    Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
    Molecules per Unit Cell (Z)Integer value (e.g., 2, 4)
    Dominant Intermolecular InteractionHydrogen bonding (Carboxylic acid dimer)

    This interactive table outlines the type of data that would be obtained from an X-ray diffraction study of this compound.

    Computational and Theoretical Investigations

    Quantum Chemical Calculations for Electronic Structure Analysis

    Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid, these calculations would provide a foundational understanding of its stability, reactivity, and intermolecular interaction potential.

    The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

    For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atom of the oxetane (B1205548) ring and the pi-system of the carbon-carbon triple bond. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl carbon of the carboxylic acid and the sp-hybridized carbons of the alkyne, which are influenced by the electronegative oxygen atoms. The presence of the electron-withdrawing carboxylic acid and alkyne groups attached to the oxetane ring would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

    Hypothetical Frontier Molecular Orbital Data

    ParameterEnergy (eV)Description
    HOMO Energy-7.2Indicates electron-donating capability, likely centered on the alkyne and oxetane oxygen.
    LUMO Energy-1.5Indicates electron-accepting capability, likely centered on the carboxylic acid group.
    HOMO-LUMO Gap (ΔE)5.7Suggests moderate chemical stability and reactivity.

    A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

    In a theoretical MEP map of this compound:

    Negative Potential (Red/Yellow): Regions of high electron density would be concentrated around the oxygen atoms of the carboxylic acid and the oxetane ring. These sites are prone to attack by electrophiles.

    Positive Potential (Blue): Regions of low electron density, or electron deficiency, would be found around the acidic proton of the carboxyl group and, to a lesser extent, the hydrogens on the ethyl group. These areas are susceptible to nucleophilic attack.

    This charge distribution highlights the molecule's amphiphilic nature, with distinct regions for electrophilic and nucleophilic interactions.

    Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

    Molecular dynamics (MD) simulations could offer insights into the conformational flexibility and dynamic behavior of this compound in various environments (e.g., in a vacuum or in a solvent). The molecule possesses several rotatable bonds, specifically the C-C single bond connecting the oxetane ring to the propynoic acid moiety.

    Prediction of Chemical Reactivity Descriptors

    Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

    Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

    Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

    Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

    Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

    Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates a higher propensity for chemical reactions.

    Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

    Hypothetical Chemical Reactivity Descriptors

    DescriptorCalculated Value (eV)Interpretation
    Ionization Potential (I)7.2Moderate energy required to remove an electron.
    Electron Affinity (A)1.5Positive value indicates energy is released upon accepting an electron.
    Electronegativity (χ)4.35Indicates a moderate ability to attract electrons.
    Chemical Hardness (η)2.85Corresponds to the moderate HOMO-LUMO gap, suggesting reasonable stability.
    Chemical Softness (S)0.35Indicates a moderate reactivity profile.
    Electrophilicity Index (ω)3.32Suggests a significant stabilization upon accepting electronic charge, making it a good electrophile.

    Theoretical Insights into Oxetane Ring Strain and Reactivity

    The four-membered oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.orgnih.gov This inherent strain is a primary driver of its chemical reactivity, particularly in ring-opening reactions. However, the stability of the oxetane ring is highly dependent on its substitution pattern. The 3,3-disubstituted pattern in the target molecule provides considerable steric hindrance around the ring's carbon atoms. nih.gov This steric shielding is known to increase the stability of the oxetane ring by blocking the trajectory of external nucleophiles that would otherwise attack the C-O σ* antibonding orbital, thus preventing ring-opening. nih.gov

    Despite this increased stability, the oxetane ring remains susceptible to cleavage under harsh conditions, such as strong acidic or basic environments. nih.govchemrxiv.org The presence of the electron-withdrawing prop-2-ynoic acid group attached at the 3-position would further influence the electronic properties of the ring. This group would pull electron density away from the oxetane, potentially making the ring oxygen less basic and the ring carbons more electrophilic. This electronic effect, combined with the inherent ring strain, could facilitate ring-opening reactions initiated by potent nucleophiles under specific conditions. Theoretical calculations could precisely quantify the impact of the side chain on the bond strengths and activation energies for various ring-opening pathways.

    Future Directions and Emerging Research Avenues

    Development of Green Chemistry Approaches for Synthesis

    Future synthetic research will likely focus on developing more sustainable and environmentally benign methods for the production of 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid and its precursors. Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. Green chemistry approaches could mitigate these issues.

    Key research avenues include:

    Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, could offer highly enantioselective pathways to chiral oxetane (B1205548) precursors. nih.govresearchgate.netresearchgate.net Lipases could be employed for the resolution of intermediates or the direct synthesis of related esters under mild conditions.

    Flow Chemistry: Continuous flow synthesis can improve safety, efficiency, and scalability. A potential flow process could involve the catalyzed carboxylation of an appropriate alkynyl-oxetane precursor, minimizing reaction times and improving process control.

    Atom-Economical Reactions: Investigating catalytic routes that maximize the incorporation of all atoms from the reactants into the final product is a core principle of green chemistry. For instance, exploring the direct carboxylation of a terminal alkyne on the oxetane core using CO2 as a C1 source would be a highly atom-economical approach. mdpi.com

    Table 1: Comparison of Potential Synthetic Approaches

    Approach Potential Advantages Key Challenges
    Traditional Synthesis Established methodologies Use of stoichiometric, hazardous reagents; potentially low atom economy; solvent waste.
    Biocatalytic Route High enantioselectivity; mild reaction conditions; biodegradable catalysts. nih.gov Enzyme discovery and engineering for substrate specificity; scalability of fermentation.
    Flow Chemistry Enhanced safety and control; improved yield and purity; potential for automation. High initial setup cost; potential for channel clogging with solid byproducts.
    Direct CO2 Carboxylation Utilization of a renewable C1 feedstock; high atom economy. mdpi.com Catalyst development for high efficiency and selectivity; managing gaseous reagents.

    Exploration of Novel Catalytic Reactions involving the Compound

    The three distinct functional groups of this compound provide multiple handles for novel catalytic transformations, enabling the creation of complex molecular architectures.

    Oxetane Ring-Opening: The strained four-membered ring can be selectively opened by various nucleophiles under Lewis acid or enzymatic catalysis. nih.gov This could lead to a range of γ-substituted alcohols, where the alkyne and carboxylic acid moieties remain for further functionalization.

    Alkyne Transformations: The propargyl moiety is ripe for exploration. Gold- or ruthenium-catalyzed cycloisomerization could transform the molecule into functionalized lactones. nih.govmdpi.comrsc.org Its terminal alkyne nature makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for its conjugation to biomolecules, polymers, or surfaces. researchgate.net

    Cascade Reactions: The proximity of the functional groups could enable powerful cascade reactions. For example, a metal-catalyzed reaction could initiate cyclization involving the carboxylic acid and the alkyne, leading to complex heterocyclic systems in a single step. rsc.orgmdpi.comresearchgate.net

    Table 2: Potential Catalytic Transformations

    Functional Group Catalytic Reaction Potential Catalyst Expected Product Class
    Oxetane Nucleophilic Ring-Opening Lewis Acids (e.g., Sc(OTf)3), Biocatalysts nih.gov Highly functionalized γ-hydroxy compounds
    Alkyne Cycloisomerization Au(I), Ru(II) complexes mdpi.comrsc.org Substituted enol-lactones
    Alkyne Azide-Alkyne Cycloaddition Cu(I) salts 1,2,3-Triazole derivatives
    Carboxylic Acid/Alkyne Intramolecular Hydroalkoxylation/Lactonization Ag(I), Au(I) nih.gov Fused bicyclic lactones

    Integration into Advanced Functional Materials beyond Traditional Resins

    While oxetanes are known precursors for cationic ring-opening polymerization (ROP) to form polyethers, the unique structure of this compound allows for the creation of advanced functional materials with tailored properties. radtech.orgontosight.ai

    Functional Polymers: ROP of the oxetane ring would produce a linear polyether with pendant prop-2-ynoic acid groups at regular intervals. These pendant groups could serve as sites for post-polymerization modification via click chemistry or other alkyne-specific reactions. The carboxylic acid groups could be used to modulate solubility, introduce pH-responsiveness, or act as coordination sites for metal ions.

    Cross-Linked Networks: The alkyne functionality can participate in polymerization or cross-linking reactions, for example, through Glaser coupling or polymerization initiated by Rhodium catalysts. This could lead to the formation of rigid, conjugated polymer networks with potential applications in electronics or as porous materials.

    Smart Coatings and Hydrogels: The combination of a hydrophobic backbone (polyether) and hydrophilic side chains (carboxylic acid) could lead to amphiphilic polymers capable of self-assembly. These could be used to create responsive hydrogels for biomedical applications or smart coatings that change their properties in response to environmental stimuli like pH.

    Table 3: Potential Applications in Functional Materials

    Material Type Key Structural Feature Utilized Potential Application
    Functionalized Polyethers Oxetane (for ROP), Alkyne/Acid (for modification) Drug delivery vehicles, smart coatings
    Conjugated Polymer Networks Alkyne (for cross-linking/polymerization) Organic semiconductors, sensors
    pH-Responsive Hydrogels Carboxylic Acid (for hydrophilicity/pH trigger) Controlled release systems, tissue engineering scaffolds

    Applications in Supramolecular Chemistry and Self-Assembly

    The distinct structural elements of this compound make it an excellent building block for designing complex supramolecular assemblies. weizmann.ac.il

    Hydrogen-Bonded Networks: The carboxylic acid group is a robust hydrogen-bond donor and acceptor, capable of forming well-defined dimers or extended one-, two-, or three-dimensional networks. The oxetane oxygen can also act as a hydrogen bond acceptor.

    Coordination Polymers: Deprotonation of the carboxylic acid to the carboxylate allows it to act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The rigid alkyne spacer would control the geometry and porosity of such materials.

    Self-Assembled Monolayers (SAMs): The molecule could be used to form SAMs on various surfaces. nih.gov For example, the carboxylic acid could anchor the molecule to metal oxide surfaces, creating a surface functionalized with oxetane and alkyne groups for further chemical modification.

    Table 4: Supramolecular Assembly Potential

    Supramolecular Motif Key Non-Covalent Interaction Potential Resulting Structure
    Carboxylic Acid Dimer Hydrogen Bonding (O-H···O) Discrete dimeric pairs in crystals or solutions
    1D Chain/2D Sheet Hydrogen Bonding, Halogen Bonding Crystalline co-formers, liquid crystals
    Metal-Organic Framework Metal-Carboxylate Coordination Porous materials for gas storage or catalysis
    Surface Monolayer Acid-Surface Adsorption Functionalized surfaces for sensors or electronics

    Computational Design of Derivatives with Tuned Reactivity or Biological Activity

    Computational chemistry offers a powerful tool to predict and rationalize the properties of this compound and to design novel derivatives for specific applications.

    Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of the novel catalytic reactions proposed in section 8.2. semanticscholar.orgrsc.org This would allow for the rational selection of catalysts and optimization of reaction conditions.

    Tuning Physicochemical Properties: In silico modification of the structure—for instance, by changing the alkyl substituent on the oxetane ring or adding substituents to the alkyne—can be used to predict changes in properties like solubility, lipophilicity (logP), and electronic character. This is particularly relevant in the context of medicinal chemistry, where oxetanes are valued for their ability to act as bioisosteres and improve metabolic stability. nih.gov

    Virtual Screening and Docking: For applications in drug discovery, the compound and its virtual library of derivatives can be docked into the active sites of biological targets. The carboxylic acid, oxetane, and rigid linker are all features that can be exploited for specific binding interactions. Computational tools can help identify derivatives with enhanced binding affinity or selectivity for targets such as enzymes or receptors. dovepress.com

    Table 5: Computational Chemistry Approaches

    Computational Method Property to be Studied/Tuned Proposed Structural Modification Desired Outcome
    Density Functional Theory (DFT) Reaction transition states and pathways N/A (studying the parent molecule) Understanding reaction mechanisms, catalyst design
    Quantitative Structure-Activity Relationship (QSAR) Solubility, metabolic stability Varying the R-group on the oxetane (e.g., CH3, CF3) Optimized pharmacokinetic properties
    Molecular Docking Binding affinity to a specific protein target Addition of pharmacophoric groups via the alkyne Design of potent and selective bioactive agents

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves functionalization of the oxetane ring followed by introduction of the propiolic acid moiety. For example, oxetane derivatives like (3-ethyloxetan-3-yl)methyl methacrylate ( ) are synthesized via alkylation or esterification reactions, which could be adapted by substituting the methacrylate group with a propiolic acid. Critical parameters include:

    • Catalyst selection : Use of palladium or copper catalysts for alkyne coupling.
    • Temperature control : Maintaining low temperatures (<0°C) during acid-sensitive steps.
    • Purification : Column chromatography or recrystallization to isolate the product from byproducts like oxidized or reduced derivatives .

    Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

    • Methodological Answer :

    • NMR spectroscopy : ¹H and ¹³C NMR to verify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and propiolic acid (characteristic alkyne proton absence and carboxylic acid peak at ~170 ppm in ¹³C).
    • IR spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
    • Mass spectrometry : High-resolution MS to validate the molecular ion peak (C₉H₁₀O₃, theoretical m/z 166.06) .

    Advanced Research Questions

    Q. How does the oxetane ring influence the reactivity of the propiolic acid group in cross-coupling or cycloaddition reactions?

    • Methodological Answer : The oxetane’s electron-donating nature can stabilize transition states in reactions like Huisgen cycloaddition. For example:

    • Click chemistry : Use Cu(I) catalysts to enhance regioselectivity in azide-alkyne cycloadditions.
    • Steric effects : The 3-ethyl group may hinder reactivity at the β-position, necessitating bulky ligands (e.g., TBTA) to improve yield.
    • Computational modeling : DFT studies can predict orbital interactions between the oxetane and alkyne to guide catalyst design .

    Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

    • Methodological Answer : Discrepancies often arise from:

    • Stereochemical impurities : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
    • Solvent effects : Test activity in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to assess aggregation.
    • Assay variability : Standardize cell-based assays with controls for membrane permeability (e.g., logP adjustments via ester prodrugs) .

    Q. How can computational models predict the acid dissociation constant (pKa) of this compound, and what experimental validations are required?

    • Methodological Answer :

    • Software tools : Use COSMO-RS or MarvinSuite to simulate pKa. The oxetane’s strain may lower the pKa compared to linear ethers.
    • Potentiometric titration : Validate predictions by titrating the compound in aqueous methanol (0.1 M KCl) with a glass electrode.
    • Correlation analysis : Compare results with structurally similar acids (e.g., 3-(oxolan-3-yl)prop-2-ynoic acid, pKa ~2.8–3.2) .

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